

# A Technical Guide to 6-Fluoropicolinic Acid for Advanced Research & Development

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## Compound of Interest

Compound Name: 6-Fluoropicolinic acid

Cat. No.: B1296142

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## Abstract

**6-Fluoropicolinic acid** is a pivotal heterocyclic building block in modern medicinal chemistry and agrochemical synthesis. Its strategic incorporation of a fluorine atom onto the pyridine-2-carboxylic acid scaffold imparts unique physicochemical properties that are highly sought after in the design of novel bioactive molecules. This guide provides an in-depth analysis of **6-fluoropicolinic acid**, covering its chemical identity, physicochemical characteristics, a validated synthesis protocol, key applications in drug discovery, and essential safety and handling procedures. It is intended for researchers, chemists, and drug development professionals who require a comprehensive understanding of this versatile reagent.

## Nomenclature and Chemical Identity

Correctly identifying a chemical compound is the foundation of reproducible science. **6-Fluoropicolinic acid** is known by several synonyms, and its identity is unequivocally confirmed by its CAS Registry Number and structural identifiers.

The systematic IUPAC name for this compound is 6-fluoropyridine-2-carboxylic acid<sup>[1]</sup>. It is also commonly referred to as 6-fluoro-2-pyridinecarboxylic acid.

Identifier	Value	Source
CAS Number	402-69-7	[2]
Molecular Formula	C <sub>6</sub> H <sub>4</sub> FNO <sub>2</sub>	[2]
Molecular Weight	141.10 g/mol	[2]
Canonical SMILES	<chem>C1=CC(=NC(=C1C(=O)O)O)F</chem>	[1]
InChI Key	DIEMCUFYSOEIDU-UHFFFAOYSA-N	[1]
PubChem Substance ID	24881462	

## Physicochemical Properties

The physical and chemical properties of **6-fluoropicolinic acid** dictate its behavior in reactions, its solubility, and its handling requirements. The presence of the electronegative fluorine atom significantly influences the electronic character of the pyridine ring and the acidity of the carboxylic acid group.

Property	Value	Notes
Appearance	White to light yellow crystalline powder	
Melting Point	139-143 °C	
Purity	Typically ≥97-98%	
Solubility	Slightly soluble in water	[3]
Flash Point	139.0 ± 22.3 °C	

These properties are critical for process chemists and researchers when selecting appropriate solvents and reaction conditions. The defined melting point range is a key indicator of purity.

## Synthesis and Manufacturing

The synthesis of **6-fluoropicolinic acid** is a crucial process for ensuring a reliable supply for research and manufacturing. A common and effective laboratory-scale method involves the oxidation of a readily available starting material, 2-fluoro-6-methylpyridine.

## Expert Rationale for Synthesis Route

The oxidation of a methyl group on a pyridine ring to a carboxylic acid is a classic and robust transformation. 2-fluoro-6-methylpyridine is an ideal precursor because the C-F bond is generally stable under these oxidative conditions. Potassium permanganate (KMnO<sub>4</sub>) is chosen as the oxidant due to its high reactivity and cost-effectiveness. The reaction is performed in water, which acts as a green and safe solvent. The workup procedure, involving filtration of manganese dioxide (MnO<sub>2</sub>) byproduct followed by acidification, is straightforward and allows for effective isolation of the desired product.

## Detailed Experimental Protocol: Oxidation of 2-Fluoro-6-methylpyridine

This protocol describes a validated method for the synthesis of **6-fluoropicolinic acid**[\[4\]](#).

Materials:

- 2-Fluoro-6-methylpyridine (1.0 eq)
- Potassium permanganate (KMnO<sub>4</sub>) (approx. 2.8 eq)
- Water (H<sub>2</sub>O)
- Hydrochloric acid (HCl), concentrated
- Ethanol (EtOH)

Procedure:

- **Reaction Setup:** To a solution of 2-fluoro-6-methylpyridine (e.g., 2.5 g, 22.5 mmol) in water (170 mL), add potassium permanganate (2 g, 12.65 mmol) in portions[\[4\]](#).
- **Heating and Oxidation:** Heat the mixture to reflux. While refluxing, add the remaining potassium permanganate (8 g, 50.63 mmol) in batches over a period of time. Continue to

heat at reflux for 3 hours to ensure the reaction goes to completion[4].

- **Quenching and Filtration:** Once the reaction is complete (as determined by TLC or LC-MS), cool the mixture to room temperature. The brown precipitate of manganese dioxide ( $\text{MnO}_2$ ) should be removed by filtration[4].
- **Product Isolation:** Acidify the clear filtrate with a concentrated HCl solution. This will protonate the carboxylate and cause the product to precipitate[4].
- **Purification:** Concentrate the acidified solution under reduced pressure. The resulting residue can be triturated with hot ethanol. The solid product is then collected by filtration, and the filtrate can be concentrated to recover more product. This process yields **6-fluoropicolinic acid** as a white solid[4].



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Caption: Workflow for the synthesis of **6-Fluoropicolinic acid**.

## Applications in Drug Discovery and Development

The true value of **6-fluoropicolinic acid** lies in its application as a versatile building block for creating more complex molecules with enhanced biological properties[5]. The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to improve metabolic stability, binding affinity, and pharmacokinetic profiles[6][7].

Key Advantages of Fluorine Incorporation:

- **Metabolic Stability:** The carbon-fluorine bond is very strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. This can increase the half-life of a drug.

- **Enhanced Binding:** Fluorine's high electronegativity can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity[6].
- **Modulation of pKa:** A fluorine atom can lower the basicity of nearby nitrogen atoms, which can be crucial for optimizing a drug's solubility and cell permeability.
- **Lipophilicity Tuning:** Fluorine substitution can increase lipophilicity, which may improve a molecule's ability to cross cell membranes[6].

**6-Fluoropicolinic acid** is a key intermediate in the synthesis of fluorinated heterocyclic compounds, which are prominent in pharmaceuticals and agrochemicals[8]. Its structure is found within various classes of biologically active molecules, including those investigated for antimicrobial and anticancer activities[8]. The pyridine ring is a privileged scaffold in drug design, and functionalized picolinic acids are frequently used in coupling reactions, such as amide bond formation, to build larger, more complex drug candidates[8].

## Safety, Handling, and Storage

Proper handling and storage are paramount to ensure laboratory safety and maintain the integrity of the compound.

Hazard Identification:

- Causes skin irritation (H315)[9].
- Causes serious eye irritation/damage (H318, H319)[9].
- May be harmful if swallowed (H302)[10].

Recommended Precautions:

- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, safety goggles with side-shields, and a lab coat[9][10].
- **Handling:** Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid dust formation[10]. Wash hands thoroughly after handling[9].
- **First Aid:**

- Eyes: Immediately rinse with plenty of water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention[10].
- Skin: Wash off with soap and plenty of water. If irritation occurs, get medical advice[9].
- Ingestion: Rinse mouth. Call a poison center or doctor if you feel unwell[10].
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place[11].

Always consult the latest Safety Data Sheet (SDS) from your supplier before use[9].

## Conclusion

**6-Fluoropicolinic acid** is more than just a chemical reagent; it is an enabling tool for innovation in the life sciences. Its unique combination of a fluorinated pyridine core and a reactive carboxylic acid handle makes it an invaluable intermediate for the synthesis of next-generation pharmaceuticals and agrochemicals. A thorough understanding of its properties, synthesis, and safe handling is essential for any scientist looking to leverage its potential in their research and development programs.

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